molecular formula C16H21NO4S2 B2794318 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2309623-37-6

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No.: B2794318
CAS No.: 2309623-37-6
M. Wt: 355.47
InChI Key: HWJYNZGRXPXVEI-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a benzenesulfonamide core substituted with methoxy groups at the 2 and 5 positions, and a thiophen-3-yl group attached to a propyl chain at the nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the benzenesulfonamide core: This can be achieved by reacting 2,5-dimethoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.

    Introduction of the thiophen-3-yl group: This step involves the alkylation of the sulfonamide nitrogen with a thiophen-3-yl-containing alkyl halide in the presence of a base such as potassium carbonate.

    Final purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophen-3-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethoxybenzenesulfonamide: Lacks the thiophen-3-yl group, resulting in different biological activities.

    N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide: Lacks the methoxy groups, affecting its chemical reactivity and biological properties.

    Thiophen-3-yl-containing sulfonamides: Share the thiophen-3-yl group but differ in other substituents, leading to variations in activity.

Uniqueness

The combination of methoxy groups and a thiophen-3-yl-containing propyl chain in 2,5-dimethoxy-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide provides a unique structural framework that can interact with multiple biological targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,5-dimethoxy-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S2/c1-16(2,12-7-8-22-10-12)11-17-23(18,19)15-9-13(20-3)5-6-14(15)21-4/h5-10,17H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJYNZGRXPXVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=C(C=CC(=C1)OC)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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